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Introduction

Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, has demonstrated

significant pro-angiogenic properties, making it a compound of interest for therapeutic

applications in tissue repair and wound healing.[1][2] Angiogenesis, the formation of new blood

vessels from pre-existing ones, is a crucial process in these physiological phenomena. This

document provides detailed protocols for assessing the in vivo angiogenic effects of

Notoginsenoside Ft1, focusing on the widely used Matrigel plug assay and the zebrafish

model. Additionally, it outlines the key signaling pathways involved in Ft1-induced

angiogenesis.

Mechanism of Action

Notoginsenoside Ft1 stimulates angiogenesis through a multi-faceted mechanism. It has

been shown to induce the proliferation, migration, and tube formation of human umbilical vein

endothelial cells (HUVECs).[1] The underlying molecular mechanism involves the upregulation

of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn binds to the promoter of Vascular

Endothelial Growth Factor (VEGF), a potent angiogenic factor, leading to increased VEGF

expression and secretion.[1] Furthermore, Ft1 activates the PI3K/AKT and Raf/MEK/ERK

signaling pathways, which are critical for endothelial cell survival and proliferation.[1]
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Key In Vivo Angiogenesis Assays
Several in vivo models are available to assess angiogenesis, including the corneal micropocket

assay, chick chorioallantoic membrane (CAM) assay, and rodent mesenteric models.[3] This

document will detail the Matrigel plug assay and the zebrafish model, both of which have been

successfully used to evaluate the angiogenic potential of various compounds, including

notoginsenosides.[1][4]

I. Matrigel Plug Assay Protocol
The Matrigel plug assay is a robust and widely accepted method for quantifying in vivo

angiogenesis.[5][6][7] Matrigel, a solubilized basement membrane preparation, is mixed with

the test compound (Notoginsenoside Ft1) and injected subcutaneously into mice. The gel

solidifies to form a plug, and host cells, including endothelial cells, infiltrate the plug and form

new blood vessels in response to the angiogenic stimulus.

Materials

Notoginsenoside Ft1 (sterile solution)

Matrigel (growth factor-reduced)

Anesthetic (e.g., isoflurane)

6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c)

Sterile syringes and needles

Heparin (optional, to prevent clotting)

Phosphate-buffered saline (PBS), sterile

Tissue fixation solution (e.g., 10% neutral buffered formalin)

Paraffin wax

Microtome
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Microscope slides

Staining reagents (e.g., Hematoxylin and Eosin, Masson's Trichrome)

Antibodies for immunohistochemistry (e.g., anti-CD31, anti-von Willebrand Factor)

Hemoglobin assay kit (e.g., Drabkin's reagent)

Experimental Protocol

Preparation of Matrigel Mixture:

Thaw Matrigel on ice overnight at 4°C. Keep all reagents and equipment cold to prevent

premature gelation.

On the day of injection, mix Matrigel with Notoginsenoside Ft1 to the desired final

concentration (e.g., 10, 25, 50 µM). A vehicle control (e.g., PBS or DMSO) should be used

for the control group.

Optionally, heparin (10 units/mL) can be added to the mixture to prevent clot formation.

The final volume for injection is typically 0.5 mL per mouse.

Subcutaneous Injection:

Anesthetize the mice using an appropriate method.

Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse

using a pre-chilled syringe and a 24-gauge needle.

Incubation Period:

Allow the Matrigel plugs to solidify and for angiogenesis to occur. The typical duration is 7-

21 days.[8]

Plug Excision and Analysis:
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At the end of the incubation period, euthanize the mice and carefully excise the Matrigel

plugs.

Gross Examination: Photograph the plugs to document the degree of vascularization.

Hemoglobin Content Measurement:

Weigh the excised plug.

Homogenize the plug in a known volume of distilled water.

Centrifuge the homogenate and collect the supernatant.

Measure the hemoglobin concentration in the supernatant using a hemoglobin assay kit.

The amount of hemoglobin is directly proportional to the extent of vascularization.[9]

Histological Analysis:

Fix the plugs in 10% neutral buffered formalin overnight.

Dehydrate the plugs through a graded series of ethanol and embed in paraffin.

Section the plugs (5 µm thickness) using a microtome and mount on microscope slides.

Stain the sections with Hematoxylin and Eosin (H&E) to visualize blood vessels

containing red blood cells.

Perform immunohistochemical staining with endothelial cell-specific markers such as

CD31 or von Willebrand Factor (vWF) to quantify microvessel density.

Quantify microvessel density by counting the number of stained vessels per high-power

field in multiple sections.
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Group Treatment
Hemoglobin
Content (µg/mg
plug)

Microvessel
Density
(vessels/mm²)

1 Vehicle Control Mean ± SD Mean ± SD

2
Notoginsenoside Ft1

(Low Dose)
Mean ± SD Mean ± SD

3
Notoginsenoside Ft1

(High Dose)
Mean ± SD Mean ± SD

4
Positive Control (e.g.,

VEGF)
Mean ± SD Mean ± SD

II. Zebrafish Angiogenesis Assay Protocol
The zebrafish (Danio rerio) model offers several advantages for studying angiogenesis,

including rapid development, optical transparency of embryos, and suitability for high-

throughput screening.[10][11][12] This assay is particularly useful for observing the effects of

compounds on the formation of intersegmental vessels (ISVs).

Materials

Wild-type zebrafish embryos

Notoginsenoside Ft1 (stock solution)

Embryo medium (E3)

Multi-well plates (e.g., 24- or 96-well)

Stereomicroscope with fluorescence capabilities (if using transgenic lines)

Alkaline phosphatase staining kit or fluorescent transgenic zebrafish line (e.g.,

Tg(fli1:EGFP))

Experimental Protocol
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Embryo Collection and Staging:

Collect freshly fertilized zebrafish embryos.

Raise the embryos in E3 medium at 28.5°C.

At 24 hours post-fertilization (hpf), dechorionate the embryos manually or enzymatically.

Compound Treatment:

Place individual dechorionated embryos into the wells of a multi-well plate containing E3

medium.

Add Notoginsenoside Ft1 to the medium at various concentrations (e.g., 1, 5, 10 µM).

Include a vehicle control group.

Incubate the embryos at 28.5°C.

Assessment of Angiogenesis:

At 48-72 hpf, observe the development of the ISVs in the trunk and tail of the zebrafish

embryos under a stereomicroscope.

Qualitative Assessment: Visually inspect for any defects in ISV sprouting, growth, and

patterning.

Quantitative Assessment:

Alkaline Phosphatase Staining: Fix the embryos and perform whole-mount alkaline

phosphatase staining to visualize the blood vessels. Count the number of complete

ISVs.

Fluorescent Imaging: If using a transgenic line with fluorescently labeled endothelial

cells (e.g., Tg(fli1:EGFP)), capture images of the trunk vasculature. Quantify the total

length of the ISVs or the number of vessel branch points using image analysis software.
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Group Treatment
Number of
Complete ISVs
(Mean ± SD)

Total ISV
Length (µm,
Mean ± SD)

Phenotype
(e.g., normal,
sprouting
defects)

1 Vehicle Control

2
Notoginsenoside

Ft1 (1 µM)

3
Notoginsenoside

Ft1 (5 µM)

4
Notoginsenoside

Ft1 (10 µM)

5
Positive Control

(e.g., VEGF)

6
Negative Control

(e.g., SU5416)
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Caption: Signaling pathway of Notoginsenoside Ft1-induced angiogenesis.
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Caption: Experimental workflow for the Matrigel plug assay.
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Caption: Experimental workflow for the zebrafish angiogenesis assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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